C-5 Substitution on the Indole Core is a Critical Determinant of IRE1α Inhibitory Activity
In a 2025 study on IRE1α inhibitors, a direct comparison was made between a series of indole analogues with different substituents at the C-5 position (R3). The compound with a 3-chlorophenyl group at C-5, denoted IA159, is structurally identical to 5-(3-chlorophenyl)-1H-indole. The study provides quantitative inhibition data for this compound against both the unphosphorylated and phosphorylated forms of IRE1α, using a FRET assay at a concentration of 50 μM [1].
| Evidence Dimension | Inhibition of IRE1α (unphosphorylated) at 50 μM |
|---|---|
| Target Compound Data | Inhibition: 40-45% (estimated from graph) |
| Comparator Or Baseline | IA158 (5-(2-chlorophenyl)-1H-indole) |
| Quantified Difference | IA158 shows ~20% inhibition (estimated from graph) |
| Conditions | FRET assay measuring inhibition of IRE1α RNase activity in vitro |
Why This Matters
This data demonstrates that even a subtle change in the position of the chlorine atom on the phenyl ring (3-chloro vs. 2-chloro) at the C-5 position can dramatically alter the compound's ability to inhibit IRE1α, underscoring the need for the specific regioisomer in SAR studies.
- [1] Liu, Y., et al. (2025). Harnessing indole scaffolds to identify small-molecule IRE1α inhibitors modulating XBP1 mRNA splicing. Nature Communications, 16(1), 8531. Figure 3c. Retrieved from https://www.nature.com/articles/s41467-025-64291-4/figures/3 View Source
